molecular formula C8H12ClNOS B046247 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 645411-16-1

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No. B046247
Key on ui cas rn: 645411-16-1
M. Wt: 205.71 g/mol
InChI Key: XVOVLSVOAJYLHZ-UHFFFAOYSA-N
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Patent
US08558014B2

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].C(O)C.[OH-].[Na+].[Na]>O.CC(C)=O>[CH3:2][NH:3][CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4,^1:17|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
Cl.CNCCC(=O)C=1SC=CC1
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 4 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in about 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
At the end of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 additional minutes
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards, the mixture was concentrated about 5 times under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with tert-butyl methyl ether (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The collected organic phases were finally concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
affording an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallised spontaneously after a few hours
CUSTOM
Type
CUSTOM
Details
Finally, an orange solid was obtained (7.2 g, 84% yield)
CUSTOM
Type
CUSTOM
Details
This compound can then be used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CNCCC(O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08558014B2

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].C(O)C.[OH-].[Na+].[Na]>O.CC(C)=O>[CH3:2][NH:3][CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4,^1:17|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
Cl.CNCCC(=O)C=1SC=CC1
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 4 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in about 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
At the end of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 additional minutes
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards, the mixture was concentrated about 5 times under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with tert-butyl methyl ether (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The collected organic phases were finally concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
affording an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallised spontaneously after a few hours
CUSTOM
Type
CUSTOM
Details
Finally, an orange solid was obtained (7.2 g, 84% yield)
CUSTOM
Type
CUSTOM
Details
This compound can then be used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CNCCC(O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08558014B2

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].C(O)C.[OH-].[Na+].[Na]>O.CC(C)=O>[CH3:2][NH:3][CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,3.4,^1:17|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
Cl.CNCCC(=O)C=1SC=CC1
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 4 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in about 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
At the end of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 additional minutes
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards, the mixture was concentrated about 5 times under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with tert-butyl methyl ether (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The collected organic phases were finally concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
affording an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallised spontaneously after a few hours
CUSTOM
Type
CUSTOM
Details
Finally, an orange solid was obtained (7.2 g, 84% yield)
CUSTOM
Type
CUSTOM
Details
This compound can then be used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CNCCC(O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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